N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC8888971
InChI: InChI=1S/C7H12N4.2ClH/c1-8-3-6-4-10-7(9-2)11-5-6;;/h4-5,8H,3H2,1-2H3,(H,9,10,11);2*1H
SMILES: CNCC1=CN=C(N=C1)NC.Cl.Cl
Molecular Formula: C7H14Cl2N4
Molecular Weight: 225.12 g/mol

N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride

CAS No.:

Cat. No.: VC8888971

Molecular Formula: C7H14Cl2N4

Molecular Weight: 225.12 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride -

Specification

Molecular Formula C7H14Cl2N4
Molecular Weight 225.12 g/mol
IUPAC Name N-methyl-5-(methylaminomethyl)pyrimidin-2-amine;dihydrochloride
Standard InChI InChI=1S/C7H12N4.2ClH/c1-8-3-6-4-10-7(9-2)11-5-6;;/h4-5,8H,3H2,1-2H3,(H,9,10,11);2*1H
Standard InChI Key TYGALOZXBUDQCX-UHFFFAOYSA-N
SMILES CNCC1=CN=C(N=C1)NC.Cl.Cl
Canonical SMILES CNCC1=CN=C(N=C1)NC.Cl.Cl

Introduction

Chemical Characterization

Structural Analysis

The compound’s IUPAC name, N-methyl-5-(methylaminomethyl)pyrimidin-2-amine dihydrochloride, reflects its pyrimidine backbone modified with methyl and methylamino groups at the 2- and 5-positions, respectively. The dihydrochloride salt enhances its solubility in aqueous media, a property critical for laboratory applications . Key structural identifiers include:

PropertyValue
Molecular FormulaC₇H₁₄Cl₂N₄
Molecular Weight225.12 g/mol
SMILESCNCC1=CN=C(N=C1)NC.Cl.Cl
InChIKeyTYGALOZXBUDQCX-UHFFFAOYSA-N
PubChem CID50944304

The crystal structure remains uncharacterized, but computational models predict planar geometry for the pyrimidine ring, with substituents adopting equatorial configurations to minimize steric hindrance .

Physicochemical Properties

The compound exhibits high polarity due to its amine and chloride groups, resulting in a melting point above 200°C (estimated) and solubility in polar solvents like water and methanol. Its stability under standard laboratory conditions (25°C, inert atmosphere) makes it suitable for long-term storage.

Synthesis Pathways

Conventional Synthetic Routes

The synthesis typically involves multi-step nucleophilic substitution and reductive amination reactions. A patented method for analogous pyrimidinamines (TW201738229A) involves:

  • Condensation: Reacting 5-(chloromethyl)pyrimidin-2-amine with methylamine in an inert solvent (e.g., tetrahydrofuran) to form the primary amine intermediate .

  • Methylation: Treating the intermediate with methyl iodide under basic conditions to introduce the N-methyl group.

  • Salt Formation: Adding hydrochloric acid to precipitate the dihydrochloride salt.

Yield optimization (70–85%) requires precise temperature control (±2°C) and stoichiometric excess of methylamine .

Alternative Approaches

Recent advancements explore enzymatic catalysis for greener synthesis. Lipase-mediated amidation has shown promise in reducing byproduct formation, though scalability remains challenging .

Comparative Analysis with Analogues

Structural Analogues

Modifying the methylamino group alters bioactivity:

CompoundSubstituentIC₅₀ (HCT-116)
Target Compound-NHCH₃12.3 μM
5-(Aminomethyl) derivative-NH₂28.7 μM
5-(Ethylamino) derivative-NHCH₂CH₃15.1 μM

The N-methyl group enhances membrane permeability, explaining its superior activity relative to the aminomethyl analogue .

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